trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester
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Description
Trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H24N4O2 and its molecular weight is 268.361. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound closely related to trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester, such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, has been studied for its synthesis and crystallographic properties. These studies involve characterizing the compound through techniques like NMR and IR spectroscopy, and X-ray diffraction, providing insights into its molecular structure and potential applications in material science and chemistry (Kant, Singh, & Agarwal, 2015).
Reactivity and Chemical Transformations
Research on compounds similar to this compound focuses on their reactivity and potential for chemical transformations. For example, studies on tert-butyl carbamates and esters reveal their utility in various chemical reactions, including deprotection processes in organic synthesis, which is crucial for developing pharmaceuticals and fine chemicals (Li et al., 2006).
Application in Synthesis of Biologically Active Compounds
The synthesis of various biologically active compounds, such as anticancer properties of certain esters, involves the use of tert-butyl esters like this compound. These studies highlight the compound's role in the development of new therapeutic agents and their potential efficacy against cancer cells (Vorona et al., 2007).
Properties
IUPAC Name |
tert-butyl N-[[4-(azidomethyl)cyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)15-8-10-4-6-11(7-5-10)9-16-17-14/h10-11H,4-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHIGVFJMKISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154635 |
Source
|
Record name | 1,1-Dimethylethyl N-[[trans-4-(azidomethyl)cyclohexyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192323-08-3 |
Source
|
Record name | 1,1-Dimethylethyl N-[[trans-4-(azidomethyl)cyclohexyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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